molecular formula C19H28O2 B1164880 5β-Androst-1-en-17β-ol-3-one

5β-Androst-1-en-17β-ol-3-one

Cat. No. B1164880
M. Wt: 288.42
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Analytical reference standard for Boldenone metabolite

Scientific Research Applications

Metabolic Transformations

Research has shown that 5β-Androst-1-en-17β-ol-3-one undergoes slow metabolic transformations, which is indicated by the comparative study of its biological activity and its derivatives. This slow metabolism might be due to the transformation of its 17-hydroxy group into an inactive 17-keto derivative, as seen in the study by Čekan and Bartošek (1967) Čekan & Bartošek, 1967.

Detection and Identification

The compound has been identified in various contexts, such as in designer supplements and seized products. For example, Parr et al. (2011) reported the detection of a related steroid, 3β-hydroxy-5α-androst-1-en-17-one, in a product advertised as a dietary supplement Parr et al., 2011.

Androgenic Potency

The androgenic potencies of various derivatives of 5β-Androst-1-en-17β-ol-3-one have been studied. Dorfman and Kincl (1964) investigated its relative androgenic potency using a chick's comb inunction test, demonstrating the impact of substituting groups on the compound's androgenic activity Dorfman & Kincl, 1964.

Biochemical Interactions

Studies have explored how different substituting groups affect the biochemical properties of steroids, including 5β-Androst-1-en-17β-ol-3-one. Rongone (1962) delved into the enzyme-mediated reduction of double bonds in steroids, which can shed light on the biochemical interactions of 5β-Androst-1-en-17β-ol-3-one and similar compounds Rongone, 1962.

Structural and Mechanistic Insights

Research also includes the synthesis and structural analysis of related steroids, which can provide insights into the properties and applications of 5β-Androst-1-en-17β-ol-3-one. For instance, Cox and Turner (1984) conducted a study on 5α-Androst-16-en-3-one, detailing its synthesis and molecular structure Cox & Turner, 1984.

properties

Product Name

5β-Androst-1-en-17β-ol-3-one

Molecular Formula

C19H28O2

Molecular Weight

288.42

Origin of Product

United States

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